Furofenac Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Furofenac methyl ester (FME) is an organic compound used in the synthesis of pharmaceuticals and other compounds. It is a derivative of the parent compound furofenac, which is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. This compound has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its biochemical and physiological effects.

Aplicaciones Científicas De Investigación

Analysis of Volatile Compounds and Oxidation Products

Furofenac Methyl Ester, among other methyl esters, has been studied for its volatile compounds, especially when subjected to heating. Cossignani et al. (2014) explored the volatiles arising from the heating of conjugated and unconjugated linoleic acid in various chemical forms, including methyl esters. The study used solid-phase micro-extraction coupled with GC–MS to analyze the volatiles produced during heating, which included aldehydes, furan fatty acids, alcohols, and methyl esters. This research is significant in understanding the secondary oxidation products of chemical forms relevant to pharmaceutical formulae and CLA-rich oils Cossignani et al., 2014.

Biotransformation and Environmental Impact

The biotransformation of compounds, including this compound, can significantly affect bioaccumulation and toxicity in organisms. Fu et al. (2020) highlighted the role of biotransformation in regulating the bioaccumulation potential and toxicity of diclofenac in aquatic invertebrates. The study identified several oxidation products and conjugates, including diclofenac methyl ester, revealing the broad relevance of potentially methylated metabolites of polar contaminants in comprehensive risk assessment Fu et al., 2020.

Anti-Oxidant and Anti-Inflammatory Applications

Methyl esters, including this compound, have been investigated for their antioxidant and anti-inflammatory properties. Weber et al. (2005) discovered new furanones substituted by methylsulfonylphenyl or methylsulfamidophenyl moieties that protect against oxidation damage by inhibiting or quenching free radicals and reactive oxygen species. These compounds were also studied for their activity in models of inflammation, showing significant anti-inflammatory properties, which are valuable for treating inflammatory diseases Weber et al., 2005.

Enhancement of Dermal Prodrug Delivery

In the pharmaceutical field, methyl esters are used to enhance the delivery of drugs through the skin. Bonina et al. (2001) synthesized novel polyoxyethylene esters of ketoprofen, naproxen, and diclofenac as potential dermal prodrugs. The study emphasized the suitability of polyoxyethylene glycols as promoieties for these drugs, given their chemical stability, enzymatic lability, and increased skin permeation, which are crucial for successful dermal prodrug delivery Bonina et al., 2001.

Mecanismo De Acción

Target of Action

Furofenac Methyl Ester’s primary target is Prostaglandin G/H synthase 1 . This enzyme, also known as cyclooxygenase-1 (COX-1), plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound interacts with its target, Prostaglandin G/H synthase 1, modulating its activity . . This results in decreased inflammation and pain.

Biochemical Pathways

This compound affects the cyclooxygenase pathway . By inhibiting Prostaglandin G/H synthase 1, it reduces the conversion of arachidonic acid to prostaglandins. This leads to a decrease in the downstream effects of prostaglandins, including inflammation and pain.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, it decreases the inflammatory response at the cellular level .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of Furofenac Methyl Ester are not yet fully understood due to the limited available research. As an ester, it is known to participate in various biochemical reactions. Esters, including this compound, can undergo hydrolysis, a reaction with water that breaks the ester bond to form a carboxylic acid and an alcohol . This reaction can be catalyzed by both acids and bases .

Cellular Effects

Its parent compound, Furofenac, is known to have anti-inflammatory effects .

Molecular Mechanism

In hydrolysis, the ester bond is broken to form a carboxylic acid and an alcohol . In reduction, the ester is converted to an alcohol .

Temporal Effects in Laboratory Settings

Esters are known to be stable compounds under normal conditions .

Metabolic Pathways

For instance, they can be produced by the reaction of acids with alcohols .

Subcellular Localization

The localization of molecules within cells is often determined by specific targeting signals or post-translational modifications .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Furofenac Methyl Ester involves the conversion of 2-furoic acid to the corresponding acid chloride, which is then reacted with 2-amino-3-methylbenzoic acid to form the desired product.", "Starting Materials": [ "2-furoic acid", "thionyl chloride", "2-amino-3-methylbenzoic acid", "triethylamine", "methanol" ], "Reaction": [ "2-furoic acid is converted to the corresponding acid chloride using thionyl chloride.", "The resulting acid chloride is then reacted with 2-amino-3-methylbenzoic acid in the presence of triethylamine to form the desired product, Furofenac Methyl Ester.", "The reaction mixture is then quenched with methanol to yield the final product." ] } | |

Número CAS |

76733-61-4 |

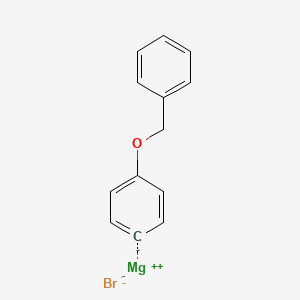

Fórmula molecular |

C₁₆H₁₄BrNO₃ |

Peso molecular |

348.19 |

Sinónimos |

2-Ethyl-2,3-dihydro-5-benzofuranacetic Acid Methyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.